molecular formula C11H14O5 B185249 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate CAS No. 2496-76-6

2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate

Cat. No. B185249
CAS RN: 2496-76-6
M. Wt: 226.23 g/mol
InChI Key: QHRZQKAPDNEQRD-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate, also known as HEHOB, is a chemical compound that belongs to the class of esters. It is widely used in various industries, including pharmaceuticals, cosmetics, and food. HEHOB is synthesized through a complex chemical process involving several steps. In

Mechanism of Action

2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate works by absorbing UV radiation and converting it into heat, thereby protecting the skin from sun damage. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. It also has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Furthermore, 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has some limitations, including its high cost, limited availability, and potential for environmental toxicity.

Future Directions

There are several future directions for 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate research. One area of interest is its potential use as a drug delivery system, as it has been shown to have good solubility and stability in aqueous solutions. Additionally, 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate could be studied further for its potential therapeutic effects, including its anti-inflammatory and anti-cancer properties. Finally, more research is needed to understand the environmental impact of 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate and its potential for bioaccumulation in aquatic ecosystems.
In conclusion, 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate is a versatile chemical compound with several scientific research applications, including its use as a UV filter, preservative, and antioxidant. It has several biochemical and physiological effects, including its anti-inflammatory, anti-cancer, and anti-microbial properties. While 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has some limitations, it has several advantages for lab experiments, including its stability, solubility, and low toxicity. There are several future directions for 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate research, including its potential use as a drug delivery system and further exploration of its therapeutic effects.

Synthesis Methods

2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate is synthesized through the esterification of 4-hydroxybenzoic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions for several hours until the reaction is complete. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has several scientific research applications, including its use as a UV filter in sunscreens, a preservative in cosmetics, and an antioxidant in food. It has also been studied for its potential therapeutic effects, including its anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

CAS RN

2496-76-6

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl 4-hydroxybenzoate

InChI

InChI=1S/C11H14O5/c12-5-6-15-7-8-16-11(14)9-1-3-10(13)4-2-9/h1-4,12-13H,5-8H2

InChI Key

QHRZQKAPDNEQRD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCCOCCO)O

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCOCCO)O

Origin of Product

United States

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